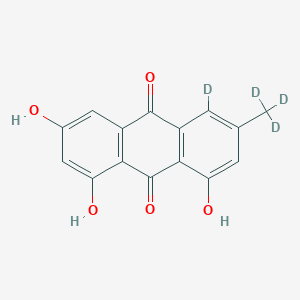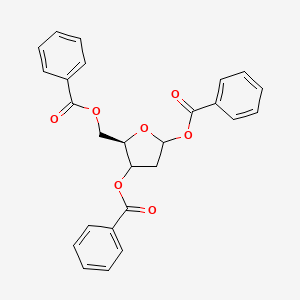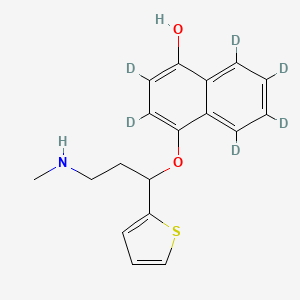
Emodin-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione is a deuterated form of emodin, an anthraquinone derivative. Emodin is naturally found in various plants, including rhubarb, polygonum multiflorum, and polygonum cuspidatum. It is known for its anti-inflammatory, anti-cancer, and anti-viral properties .
Wissenschaftliche Forschungsanwendungen
1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Emodin-d4, a deuterium-labeled derivative of Emodin, is a natural anthraquinone derivative found in various plants . It has been shown to interact with multiple molecular targets, including inflammatory pathways, apoptosis regulators, hypertrophy, fibrosis, oxidative damage, and abnormal proliferation of smooth muscle cells in cardiovascular diseases . It also interferes with various cycle-related proteins, such as inner centromere protein and Aurora B kinase .
Mode of Action
This compound acts by interacting with its targets and inducing changes in their function. For instance, it promotes cell survival by interfering with various cycle-related proteins . It also has anti-inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage effects, and it inhibits the abnormal and excessive proliferation of smooth muscle cells in cardiovascular diseases .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the mammalian target of rapamycin (mTOR)/hypoxia-inducible factor-1alpha (HIF-1α)/VEGF signaling pathway and alleviate inflammation in certain models . It also influences the Sirt1/AKT and Wnt/wp-catenin pathways .
Pharmacokinetics
This compound, like its parent compound Emodin, has been found to have low oral and intravenous bioavailability . The time to reach maximum plasma concentration (Tmax) is 2.44 hours, and the peak plasma concentration (Cmax) of free anthraquinones is relatively low at 0.20 μM .
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It has been shown to have potent anti-cardiovascular activities in vitro and in vivo, including anti-inflammatory effects, antioxidant damage reduction, and inhibition of myocardial cell fibrosis . It also exhibits the ability to inhibit the infection and replication of more than 10 viruses in vitro and in vivo .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, sex differences should be considered when establishing dosing intervals for this compound treatment, as female mice appear to metabolize Emodin at a faster rate than male mice
Biochemische Analyse
Biochemical Properties
Emodin-d4 interacts with several enzymes and proteins. It blocks the interaction between the SARS coronavirus spike protein and angiotensin-converting enzyme 2 (ACE2) . This compound also inhibits casein kinase-2 (CK2), and it has anti-inflammatory and anticancer effects . Furthermore, this compound is a potent selective inhibitor of 11β-HSD1, an enzyme involved in the metabolism of glucocorticoids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can ameliorate metabolic disorder in diet-induced obese mice .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it blocks the interaction between the SARS coronavirus spike protein and ACE2, thereby inhibiting the entry of the virus into cells . It also inhibits CK2, a protein kinase involved in cell growth and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound can ameliorate metabolic disorder in diet-induced obese mice
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with 11β-HSD1, an enzyme involved in the metabolism of glucocorticoids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione involves the incorporation of deuterium atoms into the emodin molecule. This can be achieved through various methods, including the use of deuterated reagents in the synthesis process. One common method involves the use of deuterated solvents and catalysts to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of 1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain 1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione with high isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione can lead to the formation of various quinones, while reduction can yield hydroquinones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aloe-emodin: Another anthraquinone derivative with similar anti-inflammatory and anti-cancer properties.
Chrysophanol: Known for its anti-inflammatory and anti-microbial effects.
Rhein: Exhibits anti-inflammatory, anti-cancer, and anti-diabetic properties.
Uniqueness of 1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione
1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione is unique due to the presence of deuterium atoms, which enhance its stability and allow for more precise analytical studies. This makes it a valuable tool in research and development, particularly in the study of metabolic pathways and drug interactions .
Eigenschaften
IUPAC Name |
1-deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16-18H,1H3/i1D3,2D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMXXJGYXNZAPX-MZCSYVLQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione](/img/structure/B1141203.png)




